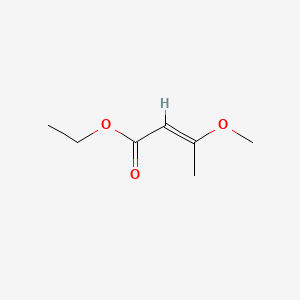

Ethyl 3-methoxy-2-butenoate

Description

Contextualization of Enol Ethers and α,β-Unsaturated Esters as Key Intermediates

Enol ethers are a class of organic compounds characterized by an alkene with an alkoxy substituent. wikipedia.org Their general structure is R₂C=CR-OR. wikipedia.org These compounds are electron-rich alkenes, which makes them highly susceptible to attack by electrophiles. wikipedia.org This reactivity has established them as versatile synthetic intermediates in a wide range of organic transformations. nih.gov They can function as powerful nucleophiles, acyl anion equivalents, and dienophiles, participating in reactions like aldol-type additions, transition-metal-catalyzed cross-couplings, and cycloaddition reactions. rsc.org The development of new methods for synthesizing enol ethers, such as the methylenation of esters, continues to expand their utility in constructing complex organic molecules. orgsyn.org

Similarly, α,β-unsaturated esters are crucial building blocks in organic synthesis. beilstein-journals.org These compounds, featuring a carbon-carbon double bond conjugated to a carbonyl group, are found in numerous biologically active molecules. nih.gov Their importance extends to industrial applications as well. beilstein-journals.org A variety of synthetic methods have been developed to access α,β-unsaturated esters, including the widely used Wittig reaction. beilstein-journals.orgacs.org The stereoselective synthesis of (E) and (Z)-isomers of α,β-unsaturated esters is of particular interest, as the different isomers often exhibit distinct biological activities. nih.gov The versatility of α,β-unsaturated esters is further demonstrated by their use as intermediates in a range of reactions, including enantioselective hydrogenation, allylic substitution, and conjugate addition. nih.gov

Significance of Ethyl 3-methoxy-2-butenoate in Synthetic Organic Chemistry and Chemical Research

This compound, an organic compound with the chemical formula C₇H₁₂O₃, is a notable example that combines the structural features of both an enol ether and an α,β-unsaturated ester. lookchem.comnih.gov This dual functionality makes it a valuable intermediate in the synthesis of various organic molecules. lookchem.com It is recognized for its role as a building block in the production of pharmaceuticals and fragrances. lookchem.com The presence of the methoxy (B1213986) group enhances the electron density at the β-carbon, influencing its reactivity in reactions such as Diels-Alder and nucleophilic additions.

The compound's structure allows it to participate in a variety of chemical transformations. For instance, it can undergo hydrolysis, reduction, and oxidation. lookchem.com Research has explored its use in the synthesis of more complex molecules, leveraging its inherent reactivity. One notable application is in the preparation of 5-amino-3-methyl-4-isoxazolecarboxylic acid esters, where ethyl 2-cyano-3-methoxy-2-butenoate is a key precursor. google.com

Scope and Objectives of the Research Overview

This article aims to provide a focused overview of the chemical compound this compound. It will delve into its chemical and physical properties, methods of synthesis, and its applications as a synthetic intermediate in organic chemistry. The objective is to present a clear and scientifically accurate summary of the existing knowledge on this compound, supported by detailed research findings and data.

Chemical and Physical Properties of this compound

This compound is a colorless liquid with a characteristic fruity and green odor. lookchem.com It is soluble in most organic solvents. lookchem.com The key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₂O₃ nih.gov |

| Molecular Weight | 144.17 g/mol nih.gov |

| Boiling Point | 188.6°C at 760 mmHg lookchem.com |

| Density | 0.978 g/cm³ lookchem.com |

| Refractive Index | 1.427 lookchem.com |

| Flash Point | 69.3°C lookchem.com |

| Vapor Pressure | 0.595 mmHg at 25°C lookchem.com |

| CAS Number | 3510-99-4 nih.gov |

This table presents key physical and chemical properties of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 3-methoxy-2-butenoic acid with ethanol. lookchem.com This reaction is typically carried out in the presence of an acid catalyst. lookchem.com

Structure

3D Structure

Properties

CAS No. |

3510-99-4 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

ethyl (E)-3-methoxybut-2-enoate |

InChI |

InChI=1S/C7H12O3/c1-4-10-7(8)5-6(2)9-3/h5H,4H2,1-3H3/b6-5+ |

InChI Key |

LAPXQIPANPGXCP-AATRIKPKSA-N |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/OC |

Canonical SMILES |

CCOC(=O)C=C(C)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for Ethyl 3 Methoxy 2 Butenoate and Its Analogues

Chemo- and Regioselective Synthesis Approaches

Achieving high levels of chemo- and regioselectivity is paramount in modern organic synthesis. For ethyl 3-methoxy-2-butenoate, this involves precise control over which functional group reacts and at which position, particularly when dealing with multifunctional starting materials like β-keto esters.

Enol Ether Formation from β-Keto Esters

The formation of enol ethers from β-keto esters is a fundamental transformation for accessing compounds like this compound. This process involves the selective reaction at the oxygen atom of the enolate intermediate.

A notable strategy for the synthesis of precursors to unsaturated esters involves the O-methylation of ethyl 2-diethoxyphosphoryl-3-oxoalkanoates. researchgate.netnih.govresearchgate.net This reaction sets the stage for subsequent transformations, such as the Horner-Wadsworth-Emmons reaction. The presence of the diethoxyphosphoryl group activates the adjacent methylene (B1212753) protons, facilitating enolate formation. The subsequent methylation can, in principle, occur at either the carbon or the oxygen atom of the enolate. However, by carefully selecting the reaction conditions, selective O-methylation can be achieved to furnish the desired 2-diethoxyphosphoryl-3-methoxy-2-alkenoates. researchgate.netnih.govresearchgate.net

The choice of the methylating agent and base is critical in directing the outcome of the alkylation of β-keto ester enolates. To favor O-methylation over C-alkylation, "hard" methylating agents are often employed in conjunction with specific bases. A highly effective system for the selective O-methylation of ethyl 2-diethoxyphosphoryl-3-oxoalkanoates utilizes methyl trifluoromethanesulfonate (B1224126) (MeOTf or CF₃SO₃Me) as the methylating agent and cesium carbonate (Cs₂CO₃) as the base in acetonitrile (B52724) at temperatures ranging from 0 °C to room temperature. thieme-connect.de MeOTf is a powerful and hard electrophile, which preferentially reacts with the hard oxygen atom of the enolate. The large cesium cation is thought to promote O-alkylation by coordinating less tightly with the enolate oxygen, leaving it more available for reaction.

| Methylating Agent | Base | Solvent | Temperature | Outcome |

| CF₃SO₃Me | Cs₂CO₃ | MeCN | 0 °C to rt | Selective O-methylation thieme-connect.de |

This selective O-methylation is a key step in a three-step sequence for synthesizing 3-diethoxyphosphorylchromen-2-ones, which are valuable intermediates. researchgate.netnih.govresearchgate.net

Controlled enolization and subsequent trapping of the enolate are fundamental to the selective synthesis of enol ethers from β-keto esters like ethyl acetoacetate (B1235776). libretexts.orggoogleapis.com The formation of the enolate is typically achieved by using a suitable base. The regioselectivity of the subsequent alkylation (O- vs. C-alkylation) is influenced by several factors, including the nature of the counterion, the solvent, and the alkylating agent. rsc.org For the synthesis of this compound, the goal is to trap the enolate of ethyl acetoacetate with a methylating agent on the oxygen atom. Using a strong base like lithium diisopropylamide (LDA) at low temperatures can generate the kinetic enolate, which can then be trapped. nih.gov However, achieving high O-selectivity can be challenging.

Role of Methylating Agents and Bases (e.g., CF₃SO₃Me/Cs₂CO₃ system) in Selective O-Methylation

Unsaturated Ester Formation via Condensation Reactions

Condensation reactions provide a powerful avenue for the construction of carbon-carbon double bonds, a key feature of this compound and its analogues.

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used and reliable method for the stereocontrolled synthesis of alkenes, particularly α,β-unsaturated esters. researchgate.netconicet.gov.arwikipedia.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. organicchemistrydata.orgalfa-chemistry.com A significant advantage of the HWE reaction is its general propensity to form the thermodynamically more stable (E)-alkene with high stereoselectivity. wikipedia.orgnrochemistry.com

In the context of synthesizing analogues of this compound, the HWE reaction is invaluable. For instance, it has been applied in the synthesis of 4,4-disubstituted 3-methylidenechroman-2-ones. researchgate.netnih.govresearchgate.net This synthesis involves the reaction of 3-diethoxyphosphorylochromen-2-ones, which are derived from the O-methylation of ethyl 2-diethoxyphosphoryl-3-oxoalkanoates, with an appropriate aldehyde. The HWE reaction allows for the construction of the exocyclic double bond with control over the geometry. researchgate.netnih.govresearchgate.net

The stereochemical outcome of the HWE reaction can be influenced by several factors, including the structure of the phosphonate (B1237965) and the aldehyde, the base used, and the reaction conditions. researchgate.netorganicchemistrydata.org For example, using phosphonates with electron-withdrawing groups on the phosphorus, such as trifluoroethyl esters (Still-Gennari conditions), can favor the formation of (Z)-alkenes. nrochemistry.com This tunability makes the HWE reaction a versatile tool for accessing a wide range of unsaturated esters with defined stereochemistry. mdpi.comtcichemicals.com

| Reactants | Key Reagents/Conditions | Product | Stereoselectivity |

| Phosphonate-stabilized carbanion + Aldehyde/Ketone | Base (e.g., NaH, K₂CO₃) | α,β-Unsaturated ester | Predominantly (E)-alkene wikipedia.orgnrochemistry.com |

| Phosphonate with EWG + Aldehyde | KHMDS, 18-crown-6 (B118740) (Still-Gennari) | α,β-Unsaturated ester | Predominantly (Z)-alkene nrochemistry.com |

Horner–Wadsworth–Emmons Methodology for Stereocontrolled C=C Bond Formation[1],

Nucleophilic Substitution Pathways for Alkoxy Group Introduction

A primary method for introducing alkoxy groups onto a butenoate scaffold is through nucleophilic substitution on a halogenated precursor. The compound ethyl (2E)-4-bromo-3-methoxybut-2-enoate serves as a key intermediate for such transformations. The bromine atom at the 4-position is a suitable leaving group, allowing for its displacement by various nucleophiles.

A notable example is the reaction with sodium methoxide (B1231860) (NaOCH₃) in acetone (B3395972) under reflux, which yields Ethyl (2E)-4-methoxy-3-methoxybut-2-enoate with high efficiency (90–95% yield). This reaction demonstrates a straightforward pathway to introduce a second methoxy (B1213986) group. Similarly, phenols can act as nucleophiles, reacting at the 4-position in the presence of a base like potassium carbonate (K₂CO₃) to form the corresponding aryloxy derivatives.

Table 2: Nucleophilic Substitution Reactions on Ethyl (2E)-4-bromo-3-methoxybut-2-enoate

| Nucleophile | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Sodium methoxide | NaOCH₃ in acetone, Reflux for 24 hours | Ethyl (2E)-4-methoxy-3-methoxybut-2-enoate | 90-95% |

| Phenols | K₂CO₃ | Aryloxy derivatives | - |

The stereochemical outcome of a nucleophilic substitution reaction is fundamentally dictated by its mechanism, primarily categorized as either Sₙ1 (unimolecular) or Sₙ2 (bimolecular). numberanalytics.commasterorganicchemistry.com

Sₙ2 Reactions: These occur in a single, concerted step where the nucleophile attacks from the side opposite to the leaving group (backside attack). numberanalytics.com This mechanism invariably leads to an inversion of the stereochemical configuration at the reaction center. numberanalytics.commasterorganicchemistry.com

Sₙ1 Reactions: This two-step mechanism involves the initial departure of the leaving group to form a planar carbocation intermediate. numberanalytics.commasterorganicchemistry.com The nucleophile can then attack this flat intermediate from either face with roughly equal probability, resulting in a mixture of retention and inversion products, a process often leading to racemization. numberanalytics.commasterorganicchemistry.comscribd.com

Control over stereochemistry is crucial in synthesis. numberanalytics.com For butenoate systems, achieving stereoselectivity depends on factors that favor one pathway over the other. Sₙ2 reactions are favored by primary substrates and strong nucleophiles, while Sₙ1 reactions are more common for tertiary substrates that can form stable carbocations. masterorganicchemistry.com However, research has shown that stereochemical control can be eroded when the reaction rate approaches the diffusion limit, which can occur with highly reactive nucleophiles. nih.gov In such cases, the reaction may become less selective, affording a statistical mixture of diastereomers even under conditions that would typically favor a specific stereochemical outcome. nih.gov

Substitution Reactions on Halogenated Precursors (e.g., Ethyl (2E)-4-bromo-3-methoxybut-2-enoate)

Multi-Component Reactions and Tandem Processes for Ester Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single step, and tandem (or cascade) processes, involving multiple bond-forming events in one pot without isolating intermediates, are powerful strategies for building molecular complexity efficiently. whiterose.ac.ukmdpi.com These approaches are valued for their atom economy and for simplifying synthetic procedures. whiterose.ac.ukmdpi.com

In the context of ester construction, several tandem strategies have been developed. For example, a domino vinylic substitution/cyclization process has been used to synthesize 4-arylbutenolides from arenediazonium tetrafluoroborates and methyl 4-hydroxy-2-butenoate. organic-chemistry.org Another approach involves tandem processes that combine a transesterification with a Dieckmann cyclization to produce substituted tetronic acids. organic-chemistry.org Phosphine-catalyzed three-component reactions, which may start with a Baylis-Hillman reaction between an aldehyde and an acrylate (B77674) followed by a Michael addition, demonstrate the potential of MCRs to rapidly construct functionalized ester adducts. mdpi.com

Biosynthetic Pathways and Enzymatic Synthesis Analogues

Nature employs highly sophisticated and specific enzymatic machinery for the synthesis of complex molecules. ebi.ac.uknih.gov Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis, offering processes that occur under mild conditions. nih.govredalyc.org

Investigation of O-Methylation in Polyketide-Nonribosomal Peptide Biosynthesis (e.g., LynB2-OMT)

Polyketides and nonribosomal peptides are major classes of natural products synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). ebi.ac.uknih.gov These modular enzyme complexes assemble complex molecules through iterative condensation and modification reactions. ebi.ac.uk

A key modification step in the biosynthesis of some of these compounds is O-methylation. nih.govacs.org In the biosynthetic pathway of lyngbyapeptin B, a hybrid polyketide-nonribosomal peptide from the marine cyanobacterium Moorea bouillonii, a specific O-methyltransferase (OMT) domain is responsible for creating a methoxybutenoate moiety. nih.govacs.org The enzyme module LynB2 contains a methyltransferase domain, designated LynB2-OMT, which catalyzes the O-methylation of an acetoacetyl group attached to the acyl carrier protein (ACP) of LynB2. nih.govacs.org This reaction uses S-adenosyl-l-methionine (SAM) as the methyl donor and transforms the acetoacetyl-LynB2-ACP intermediate into (E)-3-methoxy-2-butenoyl-LynB2-ACP. nih.gov This methylated starter unit is then recognized by the subsequent NRPS module (LynB3) to initiate the peptide chain assembly. nih.govacs.org The LynB3 condensation domain acts as a gatekeeper, specifically selecting the (E)-3-methoxy-2-butenoate unit and excluding the unmethylated precursor. nih.gov

Enzymatic Recognition and Substrate Selectivity for Butenoate Starter Units

Enzymatic synthesis offers high selectivity under mild conditions, making it an attractive alternative to traditional chemical methods. researchgate.net The ability of an enzyme to recognize and act upon a specific molecule, or substrate, is fundamental to its catalytic function. In the context of butenoate derivatives, enzymes like lipases and polyketide synthases (PKSs) demonstrate remarkable substrate specificity, which is crucial for producing the desired chemical structure.

The selectivity of an enzyme for a particular substrate is often governed by the precise three-dimensional structure of its active site. Factors such as the size and shape of the substrate molecule, as well as its electronic properties, determine how well it fits into the enzyme's binding pocket. ntnu.norsc.org For enzymes involved in the synthesis of complex molecules, the initial "starter unit," such as a butenoate derivative, must be correctly selected from a pool of potential precursors.

Research into the starter unit acyl-carrier protein transacylase (SAT) domain of polyketide synthases reveals a high degree of discrimination for the biosynthetically required acyl chain. pnas.org For instance, the SAT domain from the PksA enzyme, involved in the biosynthesis of aflatoxin, shows a marked preference for hexanoyl and octanoyl starter units over shorter chains like acetyl and butanoyl. pnas.org This selectivity is quantified by kinetic parameters such as the Michaelis constant (K_m) and the catalytic constant (k_cat), where a higher specificity constant (k_cat/K_m) indicates a more efficient and preferred substrate. nih.gov

Studies on various ester hydrolases also highlight differing substrate profiles. For example, when tested against a range of esters, different enzymes will hydrolyze them at varying rates, revealing their intrinsic substrate preferences. One study found that an ester hydrolase, V12_26, was unique in its ability to act on alkenyl halogenated esters like methyl 2-bromo-2-butenoate among the enzymes tested. researchgate.net Similarly, distinct specificities are observed between different esterases from the same organism; RmEstA from Rhizomucor miehei shows peak activity for longer-chain esters (C6), while RmEstB favors shorter-chain esters (C2). nih.gov This inherent selectivity is critical for guiding synthetic pathways toward a specific target molecule.

Table 1: Substrate Selectivity in an Enzymatic System

Kinetic analysis of the PksA SAT domain with various acyl-CoA starter units. The data shows a clear preference for hexanoyl-CoA, which has a significantly higher specificity constant (k_cat/K_m) compared to other substrates. This demonstrates the high degree of selectivity enzymes can exhibit for a specific starter unit.

| Acyl-CoA Substrate | K_m (µM) | k_cat (min⁻¹) | k_cat/K_m (M⁻¹min⁻¹) |

|---|---|---|---|

| Acetyl | - | - | - |

| Butanoyl | - | - | - |

| Hexanoyl | 17 ± 2 | 14.0 ± 0.4 | 8.2 x 10⁵ |

| Octanoyl | 49 ± 10 | 3.3 ± 0.3 | 6.7 x 10⁴ |

| Decanoyl | - | - | - |

| Palmitoyl | - | - | - |

Data adapted from PNAS. pnas.org Note: Rates for Acetyl, Butanoyl, Decanoyl, and Palmitoyl were not detectable under the assay conditions.

Industrial-Scale Synthesis Considerations and Process Optimization

Moving from laboratory-scale synthesis to industrial production requires significant process optimization to ensure efficiency, safety, cost-effectiveness, and sustainability. shd-pub.org.rs For compounds like this compound, this involves evaluating advanced reactor technologies and integrating environmentally sound chemical principles.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering substantial advantages over traditional batch processing. mdpi.comrsc.org In a flow reactor, reactants are continuously pumped through a tube or channel, where they mix and react. researchgate.net This approach allows for superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher selectivity, and better product quality. mdpi.com

The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, enabling reactions to be performed safely at elevated temperatures and pressures that would be hazardous in large batch reactors. mdpi.comrsc.org This intensification can dramatically shorten reaction times. For example, the synthesis of bicyclic esters in a continuous-flow microreactor achieved a yield of 96.7% in just 335 seconds, whereas the same reaction in a batch process required 4.5 hours to reach a 93% yield. researchgate.net Similarly, esterifications catalyzed by enzymes or acids have demonstrated significantly higher conversions and productivity in flow systems compared to batch methods. scielo.brmdpi.com

The continuous removal of byproducts, such as water in esterification reactions, can drive the reaction equilibrium toward the product, further increasing conversion rates without the need for additional separation steps. scielo.br These benefits make continuous flow a highly attractive option for the high-throughput, industrial-scale synthesis of esters. scielo.bracs.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Esters

This table illustrates the advantages of continuous flow processing over traditional batch methods for ester synthesis. Flow reactors consistently demonstrate shorter reaction times and, in many cases, higher conversions or yields, highlighting the efficiency gains possible with this technology.

| Reaction Type | Method | Reaction Time | Conversion/Yield | Key Advantage of Flow |

|---|---|---|---|---|

| Synthesis of Bicyclic Esters | Batch | 4.5 hours | 93% | Drastic reduction in reaction time. researchgate.net |

| Continuous Flow | 335 seconds | 96.7% | ||

| Enzymatic Synthesis of Acetate Esters | Batch | 48 hours | >48% | Significantly shorter reaction time for comparable conversion. scielo.br |

| Continuous Flow | 70 minutes | 40% | ||

| Synthesis of Biowax Esters | Batch | 12 hours | <20% (under flow conditions) | Shorter time, lower temperature, and dramatically higher yield. acs.org |

| Continuous Flow | 30 minutes | >95% |

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.comkahedu.edu.in The application of its twelve principles is crucial for developing sustainable methods for ester synthesis.

A key principle is Atom Economy , which seeks to maximize the incorporation of all reactant materials into the final product. acs.org Esterification reactions that produce water as the only byproduct can have a very high atom economy. rsc.org Synthetic strategies are designed to minimize waste by avoiding the use of stoichiometric reagents in favor of catalysts. acs.org

Catalysis is another cornerstone of green chemistry. The use of catalysts, whether chemical or biological, is preferred over stoichiometric reagents because they are used in small amounts and can be recycled and reused. solubilityofthings.comacs.org Biocatalysis, using enzymes like lipases, is particularly advantageous for ester synthesis as it proceeds under mild conditions, reduces the formation of byproducts, and exhibits high selectivity, often eliminating the need for protecting groups (Principle 8: Reduce Derivatives). researchgate.netacs.org Heterogeneous catalysts are also beneficial as they are easily separated from the reaction mixture, simplifying product purification and catalyst recycling. mdpi.com

The choice of Safer Solvents and Auxiliaries (Principle 5) is also critical. Traditional ester synthesis often uses hazardous organic solvents. Green alternatives include performing reactions in water, supercritical fluids, or ionic liquids, or under solvent-free conditions where a reactant may also serve as the solvent. kahedu.edu.injove.com For instance, lipase-catalyzed synthesis of certain esters can be performed in a solvent-free medium, which simplifies downstream processing and reduces environmental impact. mdpi.com

By integrating these principles, the industrial synthesis of esters can become more economically viable and environmentally responsible. sophim.com

Table 3: Green Chemistry Metrics for Different Acyl Donors in Esterification

The choice of acyl donor in enzymatic esterification significantly impacts the "greenness" of the process. This table compares common acyl donors based on atom economy and the primary byproduct generated. Carboxylic acids offer the highest atom economy, producing only water as waste.

| Acyl Donor | Typical Atom Economy | Byproduct | Green Chemistry Consideration |

|---|---|---|---|

| Carboxylic Acid | ~97% | Water | High atom economy; benign byproduct. rsc.org |

| Vinyl Acetate | 50-60% | Acetaldehyde | Poor atom economy; volatile and reactive byproduct. rsc.org |

| Alkyl Methoxyacetate | ~81% | Methoxyacetic acid | Moderate atom economy; byproduct requires separation/disposal. rsc.org |

| Trifluoroethyl Ester | ~69% | Trifluoroethanol | Moderate atom economy; byproduct is a fluorinated compound. rsc.org |

Mechanistic Insights into Reactivity and Transformations of Ethyl 3 Methoxy 2 Butenoate

Stereoselective Reactions and Geometric Isomerism

The presence of a carbon-carbon double bond in Ethyl 3-methoxy-2-butenoate gives rise to geometric isomerism, resulting in (E) and (Z) configurations. The stereochemistry of this double bond is a critical factor that influences the compound's stability, reactivity, and the stereochemical outcome of its subsequent reactions.

This compound exists as two geometric isomers: (E)-ethyl 3-methoxy-2-butenoate and (Z)-ethyl 3-methoxy-2-butenoate. The (E) isomer, where the higher priority groups (the methoxy (B1213986) group and the ester group) are on opposite sides of the double bond, is generally considered the more thermodynamically stable conformation. This increased stability is attributed to minimized steric hindrance between the substituents on the double bond.

In related enamino ketones, which are structurally similar, the less stable E isomer has been observed to spontaneously convert into the more stable Z isomer. researchgate.net This dynamic equilibrium highlights that while one isomer is thermodynamically favored, the interconversion between the two is possible. The relative stability of the isomers is a key determinant of the product distribution in reactions where equilibrium can be established.

Table 1: Comparison of (E) and (Z) Isomers of this compound

| Property | (E)-Ethyl 3-methoxy-2-butenoate | (Z)-Ethyl 3-methoxy-2-butenoate |

| Structure | The C1-methyl group and the C2-ester group are trans. | The C1-methyl group and the C2-ester group are cis. |

| Thermodynamic Stability | More stable due to lower steric strain. | Less stable due to higher steric strain. |

| Reactivity | The geometry influences the approach of reagents in subsequent reactions. | The geometry influences the approach of reagents in subsequent reactions. |

This table provides a generalized comparison based on established principles of stereochemistry.

Isomerization between the (E) and (Z) forms of this compound can be induced by thermal or photochemical means.

Thermal Isomerization: Under thermal conditions, the less stable isomer can overcome the rotational energy barrier of the double bond to convert to the more stable form. researchgate.net This process is driven by the system seeking its lowest energy state. For a structurally similar compound, ethyl-3-amino-2-benzoyl-2-butenoate, the free energy of activation for E/Z isomerization was measured to be 56 ± 8 kJ/mol, indicating a significant energy barrier that must be overcome for the transformation to occur. researchgate.net

Photochemical Isomerization: Upon absorption of ultraviolet (UV) light, the π-bond of the alkene can be excited from the ground state to an excited state. In this excited state, the rotational barrier is significantly lower, allowing for free rotation around the carbon-carbon bond. When the molecule relaxes back to the ground state, it can result in either the (E) or (Z) isomer, leading to a photostationary state, which is a mixture of the two. acs.orgresearchgate.net This photoisomerization can occur via different pathways, including photoenolization, which enables a contra-thermodynamic positional isomerization in related α,β-unsaturated esters. acs.orgnih.gov

The specific geometry of the starting isomer, (E) or (Z), has a profound impact on the stereochemical outcome of subsequent reactions. The spatial arrangement of the substituents on the double bond dictates the trajectory of incoming reagents, influencing the stereochemistry of the transition state and, consequently, the final product distribution.

For instance, in cycloaddition reactions involving related butenoates, the stereochemistry of the alkene is often transferred to the newly formed stereocenters in the cyclic product. oup.com Studies on the cycloaddition of nitrones with butenoate derivatives have shown that the reaction can be highly stereoselective. The use of an (E)-alkene versus a (Z)-alkene can lead to the formation of different diastereomeric products. For example, the reaction of C,N-diphenylnitrone with ethyl 4,4,4-trifluoro-2-butenoate resulted in a 3,4-trans-isoxazolidine, while a different nitrone afforded a 3,4-cis-isoxazolidine, highlighting the critical role of the starting materials' stereochemistry. oup.com This demonstrates that controlling the E/Z geometry of this compound is essential for achieving stereocontrol in synthesis.

Photochemical and Thermal Isomerization Mechanisms

Carbon-Carbon Bond Forming Reactions

This compound is an active participant in various carbon-carbon bond-forming reactions, owing to the electrophilic nature of its β-carbon, which is activated by the conjugated ester group.

As an α,β-unsaturated carbonyl compound, this compound is an excellent Michael acceptor. libretexts.org In the Michael reaction, a nucleophile (the Michael donor) adds to the β-carbon of the double bond. libretexts.org The methoxy group at the β-position further enhances the electron-deficient nature of this carbon, making it highly susceptible to nucleophilic attack.

The general mechanism involves the addition of a nucleophilic enolate ion to the β-carbon, forming a new carbon-carbon bond and generating a new enolate, which is then protonated to yield the 1,5-dicarbonyl product or a related structure. libretexts.org A wide variety of nucleophiles can serve as Michael donors in reactions with acceptors like this compound.

Table 2: Potential Michael Donors for Reaction with this compound

| Michael Donor Class | Specific Example |

| β-Diketones | 2,4-Pentanedione libretexts.org |

| β-Keto Esters | Ethyl acetoacetate (B1235776) libretexts.org |

| Malonic Esters | Diethyl malonate libretexts.org |

| Organocopper Reagents | Lithium (phenylthio)(trimethylstannyl)cuprate cdnsciencepub.com |

| Electron-Rich Aromatics | N,N-dimethylaniline (with Lewis acid catalysis) acs.org |

While lithium (phenylthio)(trimethylstannyl)cuprate readily reacts with simple enoates like methyl (E)-2-butenoate, it is less reactive with more substituted esters such as ethyl 3-methyl-2-butenoate. cdnsciencepub.com This suggests that the steric and electronic properties of both the Michael acceptor and donor are crucial for a successful reaction.

The electron-deficient double bond of this compound makes it a suitable dienophile or dipolarophile in cycloaddition reactions. A notable example is the [3+2] cycloaddition reaction with nitrones, which is a powerful method for constructing five-membered heterocyclic rings, specifically isoxazolidines. oup.comresearchgate.net

In these reactions, the nitrone acts as a 1,3-dipole that reacts with the butenoate (the dipolarophile). The regioselectivity and stereoselectivity of these cycloadditions are governed by the electronic properties and steric profiles of both reactants. acs.org Theoretical studies using Molecular Electron Density Theory (MEDT) have been instrumental in rationalizing the reactivity and selectivity observed in these reactions. researchgate.netacs.org For example, the reaction of a nitrone with methyl 4,4,4-trifluoro-2-butenoate, a related compound, yielded a mixture of stereoisomeric cycloadducts, with the kinetically controlled product being different from the thermodynamically controlled product. oup.com This indicates that reaction conditions can be tuned to favor a specific isomer.

Table 3: Research Findings on [3+2] Cycloadditions with Butenoate Derivatives

| Reactants | Product Type | Key Finding | Reference |

| 3,4-Dihydroisoquinoline N-oxide + Methyl 4,4,4-trifluoro-2-butenoate | Isoxazolo[3,2-a]isoquinoline | Formation of a mixture of 1,10b-cis and 1,10b-trans isomers. The cis isomer is the kinetically controlled product. | oup.com |

| C-phenyl-N-methylnitrone + Methyl 4,4,4-trifluoro-2-butenoate | Isoxazolidine | Predominantly formed the product with a 4-ester-3,4-cis-configuration. | oup.com |

| C,N-diphenylnitrone + Ethyl 4,4,4-trifluoro-2-butenoate | Isoxazolidine | Produced the 4-ester-3,4-trans-isoxazolidine. | oup.com |

This table summarizes results from reactions with structurally similar butenoates to illustrate the expected reactivity of this compound.

Palladium- and Nickel-Catalyzed Cross-Coupling Reactions with Butenoate Scaffolds

The butenoate scaffold is a valuable participant in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation. While specific examples detailing the direct use of this compound in widely recognized named reactions like Suzuki or Negishi couplings are not extensively documented in readily available literature, the general reactivity of similar α,β-unsaturated esters and enol ethers provides significant insight.

Palladium-catalyzed cross-coupling reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov For substrates like butenoates, the development of specialized ligands is crucial to enhance reaction rates and selectivity. nih.govnih.gov These ligands are designed to facilitate the key steps of the catalytic cycle, which can be challenging for less reactive electrophiles. nih.gov Pre-catalysts, which are stable and easily activated, have also been developed to improve the efficiency of these transformations. nih.gov

Nickel catalysis has emerged as a powerful alternative, often succeeding where palladium systems are less effective, particularly with more challenging substrates like esters and ethers. nih.gov Nickel-catalyzed cross-electrophile coupling, for instance, can directly couple two different electrophiles, such as an aryl halide and an alkyl halide, avoiding the need for pre-formed organometallic nucleophiles. orgsyn.orgnih.gov The mechanism often involves the formation of radical intermediates and organonickel species. orgsyn.org For example, the reaction may proceed via the formation of an (L)Ni(II)(Ar)X intermediate which then reacts with an alkyl radical. orgsyn.org This is followed by reductive elimination to form the new C-C bond. orgsyn.org The development of nickel-photoredox dual catalysis has further expanded the scope of these reactions, allowing them to proceed under mild conditions. chinesechemsoc.org

The reactivity of the enol ether moiety within this compound is central to its potential role in such couplings. The methoxy group enhances the electron density at the β-carbon, influencing its nucleophilicity. Computational studies on related enol ethers have been instrumental in understanding their reactivity patterns and the nature of C-C bond formation in catalyzed reactions. nih.gov

Reactions with Carbonyl Compounds (e.g., Substituted Benzaldehydes)

A significant transformation of this compound involves its condensation with carbonyl compounds, particularly substituted aromatic aldehydes. This reaction typically occurs in the presence of a base to generate a nucleophilic species from the butenoate.

Research has demonstrated the condensation of ethyl (E)-3-methoxy-2-butenoate with various substituted benzaldehydes in the presence of a strong base like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). rdd.edu.iq The reaction, when carried out with NaH in tetrahydrofuran (B95107) (THF), leads to the formation of 5-aryl-3-methoxy-(2E,4E)-2,4-pentadienoic acids. rdd.edu.iq This process involves the initial deprotonation at the C-4 methyl group of the butenoate, followed by a nucleophilic attack on the aldehyde's carbonyl carbon, and subsequent dehydration and hydrolysis of the ester.

Similarly, using a KOH/DMSO solution facilitates the condensation to prepare (2E, 4E)-5-(aryl)-3-methoxypenta-2,4-dienoic acids in good yields. The resulting pentadienoic acid derivatives can be further reacted, for example, with benzyl (B1604629) bromide in the presence of potassium carbonate (K2CO3) to yield the corresponding benzyl esters.

The table below summarizes the outcomes of the condensation reaction between ethyl (E)-3-methoxy-2-butenoate and various substituted benzaldehydes.

| Substituted Benzaldehyde | Base/Solvent | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | NaH / THF | 3-Methoxy-5-phenyl-(2E,4E)-2,4-pentadienoic acid | Data Not Available |

| 4-Chlorobenzaldehyde | KOH / DMSO | (2E, 4E)-5-(4-chlorophenyl)-3-methoxypenta-2,4-dienoic acid | Good |

| 4-Methylbenzaldehyde | KOH / DMSO | (2E, 4E)-5-(4-methylphenyl)-3-methoxypenta-2,4-dienoic acid | Good |

| 4-Methoxybenzaldehyde | KOH / DMSO | (2E, 4E)-5-(4-methoxyphenyl)-3-methoxypenta-2,4-dienoic acid | Good |

| 4-Nitrobenzaldehyde | KOH / DMSO | (2E, 4E)-5-(4-nitrophenyl)-3-methoxypenta-2,4-dienoic acid | Good |

Heteroatom Functionalization and Modifications

Nucleophilic Substitution at the Alkoxy-Substituted Carbon

The C-3 carbon of this compound, being part of an enol ether system, presents a site for potential nucleophilic substitution. The methoxy group, while generally a poor leaving group, can be displaced under specific conditions or after conversion to a more reactive group. In related butenoate systems, such as ethyl (2E)-4-bromo-3-methoxybut-2-enoate, the carbon bearing the methoxy group is activated towards substitution. For instance, reaction with sodium methoxide (B1231860) involves a nucleophilic substitution pathway. While this example involves substitution at a different position, it highlights the principle that the butenoate scaffold can be engineered for such reactions. Nucleophilic substitution directly at the C-3 position of this compound would likely require activation of the methoxy group to enhance its leaving group ability.

Derivatization via Oxidation and Reduction Reactions

The functional groups within this compound allow for various oxidation and reduction reactions. The ester group can be reduced to a primary alcohol, while the double bond can also undergo reduction. smolecule.com Conversely, the molecule can be oxidized to form the corresponding carboxylic acid. smolecule.comlookchem.com These transformations provide pathways to a variety of derivatives.

Representative Oxidation and Reduction Reactions:

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Reduction (Ester) | e.g., LiAlH₄ | Corresponding alcohol |

| Oxidation | e.g., KMnO₄ | Corresponding carboxylic acid |

| Reduction (Yeast) | Yeast | Reduced product (e.g., (S)-(+)-ethyl 3-hydroxybutanoate from ethyl acetoacetate) |

Note: The yeast reduction example is for a structurally related precursor, ethyl acetoacetate, illustrating a common biotransformation pathway for β-carbonyl esters. ethz.ch

Ester Hydrolysis and Transesterification Pathways

The ester functionality of this compound is susceptible to hydrolysis and transesterification, common reactions for this class of compounds. lookchem.com

Ester Hydrolysis: This reaction involves the cleavage of the ester bond to yield a carboxylic acid and ethanol. It can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The reaction begins with the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which activates the carbonyl carbon for nucleophilic attack by water. chemguide.co.uk

Base-catalyzed hydrolysis (saponification) typically uses a hydroxide source, like NaOH or KOH. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group. libretexts.org

Transesterification: This process involves exchanging the ethyl group of the ester with an alkyl group from a different alcohol. This reaction can be catalyzed by acids, bases, or enzymes. ajgreenchem.com Transition metal complexes have also been shown to be effective catalysts for the transesterification of related β-keto esters. ajgreenchem.com For instance, zinc clusters and scandium(III) triflate have been used to promote transesterification under mild conditions. organic-chemistry.org Lipase-catalyzed transesterification offers an environmentally friendly alternative.

Reaction Mechanisms and Computational Elucidation

Understanding the intricate mechanisms of the reactions involving this compound is greatly enhanced by computational chemistry. Density Functional Theory (DFT) is a particularly powerful tool for studying the electronic structure, reactivity, and potential energy surfaces of reaction pathways. diva-portal.orgrsc.org

For instance, DFT calculations can be used to investigate cycloaddition reactions, revealing insights into frontier molecular orbital interactions that govern reactivity and stereoselectivity. sciforum.net In studies of palladium-catalyzed alkoxycarbonylation of similar α,β-unsaturated systems, DFT has been used to compare different mechanistic pathways (e.g., hydride vs. alkoxy pathways) and to identify the most likely intermediates and transition states. rsc.orgresearchgate.net Such calculations can elucidate the role of the catalyst, the effect of ligands, and the reasons for observed regioselectivity. researchgate.net

Computational studies on enol ethers have provided detailed insights into their electronic structure and how substitution patterns control the reactivity of key intermediates like radical cations. rsc.org Similarly, for intramolecular oxa-Michael reactions of α,β-unsaturated esters, DFT calculations have revealed that stereocontrol can originate from specific hydrogen bonding interactions between the catalyst and the substrate. nih.govacs.org These computational models complement experimental findings, providing a deeper, molecular-level understanding of the factors that control the diverse reactivity of butenoate scaffolds.

Transition State Analysis and Reaction Energetics

The study of reaction mechanisms, particularly for compounds like this compound, heavily relies on the analysis of transition states and the associated energy changes throughout a reaction pathway. Computational chemistry methods, such as Density Functional Theory (DFT) and semi-empirical methods like PM3, are instrumental in elucidating these aspects. oup.comsouthampton.ac.uk By mapping the potential energy surface of a reaction, stationary points, including transition states, can be located and characterized. oup.com

A transition state represents the highest energy point along the reaction coordinate, and its structure provides crucial insights into the bonding changes occurring during the transformation. For cycloaddition reactions, which are common for electron-rich alkenes, the geometry of the transition state helps to explain the observed stereoselectivity and regioselectivity of the products. oup.com The activation enthalpy (ΔΔH‡), or the energy barrier to reach the transition state, determines the kinetics of a reaction. A lower activation enthalpy corresponds to a faster reaction rate.

In studies of related butenoate esters, such as the cycloaddition of a nitrone with methyl 2-butenoate, calculations have shown that different stereoisomeric products form via distinct transition states with different activation enthalpies. oup.com For example, the formation of a 1,10b-cis-cycloadduct was found to be the kinetically controlled product, meaning it has a lower activation enthalpy, while the 1,10b-trans-cycloadduct was the thermodynamically controlled, more stable product. oup.com Such analyses, which compare the relative energies of transition states leading to different isomers, are fundamental to predicting and explaining reaction outcomes.

| Compound | Vaporization Enthalpy (Δl gH°m, kJ·mol⁻¹) | Liquid Phase Enthalpy of Formation (ΔfH°m(l), kJ·mol⁻¹) | Gas Phase Enthalpy of Formation (ΔfH°m(g), kJ·mol⁻¹) |

|---|---|---|---|

| Ethyl 3-oxobutanoate (keto) | 61.6 ± 2.2 | -639.8 ± 2.4 | -578.2 ± 3.3 |

| Ethyl Z-3-hydroxy-2-butenoate (enol) | 54.7 ± 1.3 | -647.7 ± 2.4 | -593.0 ± 2.7 |

Molecular Electron Density Theory (MEDT) Applications in Cycloaddition Studies

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. luisrdomingo.comresearchgate.net This theory has been successfully applied to analyze various organic reactions, including the [3+2] cycloaddition (32CA) reactions that are relevant to unsaturated esters like this compound. researchgate.netacs.orgresearchgate.net

MEDT studies analyze the electron density distribution and its changes along a reaction pathway to explain reactivity and selectivity. researchgate.net Key concepts in MEDT include the analysis of conceptual DFT reactivity indices, the global electron density transfer (GEDT) at the transition state, and the bonding evolution theory (BET). researchgate.netacs.orgrsc.org The nucleophilic and electrophilic character of reactants are assessed to predict the polar nature of a reaction. In the context of this compound, the presence of the electron-donating methoxy group enhances the electron density at the β-carbon, making it a nucleophilic species in polar cycloaddition reactions.

Applications of MEDT to the cycloaddition reactions of nitrones with butenoate derivatives illustrate the theory's explanatory power. researchgate.netrsc.org For the reaction between N-benzylcyclohexylnitrone and methyl-3-butenoate, MEDT analysis at the B3LYP/6-311++G(d,p) level of theory characterized the reaction as a zwitterionic-type [3+2] cycloaddition that proceeds through a one-step mechanism. researchgate.netrsc.org The analysis of GEDT at the transition states indicated a polar character, which explains the observed regioselectivity. The reaction path with a slightly higher polar character and thus a lower activation enthalpy was favored. rsc.org

Advanced Analytical Characterization in Research of Ethyl 3 Methoxy 2 Butenoate

Spectroscopic Techniques for Structural Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing fundamental information about molecular structure. Each technique offers a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of the ethyl 3-methoxy-2-butenoate structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. spectrabase.com By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

In the ¹H-NMR spectrum of this compound, distinct signals are expected for the protons in the ethyl group, the vinyl proton, the vinyl methyl group, and the methoxy (B1213986) group. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, which appear as a triplet. ku.edu The vinyl proton appears as a singlet, as does the vinyl methyl group and the methoxy group protons. Research on the closely related methyl (E)-3-methoxy-2-butenoate shows a vinyl proton signal around 5.15 ppm and methoxy proton signals around 3.6 ppm. semanticscholar.org

The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct carbon signals are anticipated. The carbonyl carbon of the ester is the most deshielded, appearing far downfield. The two olefinic carbons (C2 and C3) appear in the vinylic region of the spectrum, while the carbons of the ethoxy and methoxy groups, along with the vinyl methyl carbon, resonate at higher field strengths. mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to confirm these assignments. A COSY spectrum would show correlation between the coupled methylene and methyl protons of the ethyl group, while an HMBC spectrum would reveal long-range (2- and 3-bond) correlations, for instance, between the carbonyl carbon and the protons on the adjacent vinyl carbon and the ethoxy group, definitively locking in the structure. mdpi.com

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for Ethyl (E)-3-methoxy-2-butenoate

| Assignment | ¹H-NMR (Predicted δ, ppm) | ¹³C-NMR (Predicted δ, ppm) | Notes |

| Carbonyl (C=O) | --- | ~166 | Low field signal typical for ester carbonyls. |

| Vinylic C-H | ~5.2 | ~92 | Chemical shift influenced by ester and methoxy groups. |

| Vinylic C-OCH₃ | --- | ~162 | Deshielded due to direct attachment to oxygen. |

| Methoxy (-OCH₃) | ~3.6 | ~55 | Typical range for a methoxy group. |

| Vinyl Methyl (-CH₃) | ~2.3 | ~20 | Attached to the C=C double bond. |

| Ethoxy (-OCH₂CH₃) | ~4.1 (quartet) | ~60 | Methylene group adjacent to the ester oxygen. |

| Ethoxy (-OCH₂CH₃) | ~1.2 (triplet) | ~14 | Terminal methyl group. |

Note: Predicted values are based on standard chemical shift ranges and data from analogous compounds. ku.edusemanticscholar.org

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. googleapis.comscispace.com

The IR spectrum of this compound is dominated by strong absorptions characteristic of its functional groups. A very strong and sharp peak is expected for the C=O (carbonyl) stretch of the α,β-unsaturated ester. This peak is typically found in the range of 1730-1715 cm⁻¹. The C=C stretching vibration, being part of a conjugated system, will appear in the 1650-1600 cm⁻¹ region. Additionally, strong, complex bands corresponding to the C-O stretching vibrations of the ester and ether linkages will be prominent in the fingerprint region, typically between 1300-1000 cm⁻¹. nih.gov The PubChem database indicates the availability of vapor phase IR spectral data for this compound. msu.edu

Raman spectroscopy would provide complementary information. While the polar C=O group gives a strong IR signal, the C=C double bond often produces a more intense signal in the Raman spectrum, which is advantageous for characterizing the carbon backbone. scispace.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C=O (α,β-unsaturated ester) | Stretch | 1730 - 1715 | Strong, Sharp |

| C=C (conjugated) | Stretch | 1650 - 1600 | Medium to Strong |

| C-O (ester, ether) | Stretch | 1300 - 1000 | Strong, often multiple bands |

| C-H (sp³ - alkyl) | Stretch | 3000 - 2850 | Medium |

| C-H (sp² - vinylic) | Stretch | 3100 - 3000 | Medium |

Note: Ranges are based on established correlation charts for IR spectroscopy. nih.gov

UV-Vis spectroscopy provides information about conjugated π-electron systems, known as chromophores, within a molecule. nist.gov The chromophore in this compound is the α,β-unsaturated ester system, which involves the C=C double bond conjugated with the C=O double bond.

This conjugated system is expected to give rise to an intense absorption band in the UV region, corresponding to a π → π* electronic transition. libretexts.org The position of the maximum absorbance (λmax) can be estimated. For a simple α,β-unsaturated ester, the base value is around 208 nm. The presence of two alkyl substituents on the double bond (the methyl group and the ester group) and an alkoxy substituent (-OCH₃) would be expected to shift this λmax to a longer wavelength (a bathochromic or red shift). For comparison, the structurally related ethyl 3-(methylamino)-2-butenoate, which has a similar conjugated system, shows a λmax in its UV-Vis spectrum. mdpi.com Analysis of the spectrum allows for confirmation of the conjugated nature of the molecule.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information from the fragmentation patterns of a compound. msu.edu The nominal molecular weight of this compound (C₇H₁₂O₃) is 144.17 g/mol . msu.edu High-resolution mass spectrometry (HRMS) can determine the exact mass (144.078644241 Da), which confirms the elemental composition. msu.edu

When analyzed by electron ionization mass spectrometry (EI-MS), typically coupled with gas chromatography (GC-MS), the molecule will ionize to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 144. This molecular ion will then undergo characteristic fragmentation. Key fragmentation pathways for esters include:

Loss of the alkoxy group: Cleavage of the C-O bond of the ester can lead to the loss of an ethoxy radical (•OC₂H₅), resulting in a prominent acylium ion at m/z 99.

Loss of the ester alkyl group: Loss of an ethyl radical (•C₂H₅) would produce an ion at m/z 115.

McLafferty Rearrangement: If sterically possible, this rearrangement can lead to the elimination of a neutral alkene (ethene), though it is less common for ethyl esters compared to larger alkyl esters. researchgate.net

Other cleavages: Loss of the methoxy group as a radical (•OCH₃) would yield a fragment at m/z 113.

Electrospray ionization (ESI), often coupled with liquid chromatography (LC-MS), is a softer ionization technique that would typically show the protonated molecule [M+H]⁺ at m/z 145 or adducts with sodium [M+Na]⁺ at m/z 167.

Table 3: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 144 | [C₇H₁₂O₃]⁺˙ | (Molecular Ion) |

| 115 | [C₅H₇O₃]⁺ | •C₂H₅ |

| 113 | [C₆H₉O₂]⁺ | •OCH₃ |

| 99 | [C₅H₇O₂]⁺ | •OC₂H₅ |

| 87 | [C₄H₇O₂]⁺ | •C₂H₅O (from a different cleavage) |

| 71 | [C₄H₇O]⁺ |

Note: Fragmentation is predicted based on the structure and general fragmentation rules for esters. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization[8],

Chromatographic Separation and Purity Assessment

Chromatography is essential for separating the target compound from reaction byproducts, starting materials, or other impurities, and thereby assessing its purity.

Gas chromatography is the premier technique for the analysis of volatile compounds like this compound. embrapa.br In GC, the compound is vaporized and travels through a long capillary column. Its retention time—the time it takes to travel through the column—is a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate) and can be used for identification when compared to an authentic standard. GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can quantify the compound and determine its purity by measuring the relative area of its peak in the chromatogram. GC is also capable of separating the (E) and (Z) isomers of the compound if they are present.

For highly complex mixtures, such as natural flavor extracts or environmental samples where this compound might be a minor component, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. This technique uses two different columns in series, providing much greater resolution and allowing for the separation of compounds that would co-elute in a standard one-dimensional GC analysis. The structured two-dimensional chromatograms generated by GC×GC can help to group compounds by chemical class, aiding in the identification of unknown components in a complex matrix.

High-Performance Liquid Chromatography (HPLC) for Product Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and separating its geometric isomers. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of related butenoate compounds. sielc.com

A typical RP-HPLC method for a similar compound, 2-methoxyethyl 3-methyl-2-butenoate, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com This approach can be adapted for this compound to separate the (E) and (Z) isomers and quantify impurities. The separation is based on the differential partitioning of the isomers and impurities between the nonpolar stationary phase and the polar mobile phase.

For preparative separations to isolate pure isomers or remove impurities, HPLC methods can be scaled up. sielc.com The choice of detector, commonly a UV detector, is set to a wavelength where the isomers exhibit maximum absorbance for optimal sensitivity. For instance, the UV spectrum of ethyl (E)-3-(2-methoxyphenyl)-2-butenoate shows significant absorbance at 218 nm and 262 nm. mdpi.com

Table 1: Illustrative HPLC Parameters for Butenoate Analysis

| Parameter | Condition |

| Column | C18 Reverse Phase |

| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., 0.1% Phosphoric Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

This table represents a general method and may require optimization for specific applications.

Advanced Separation Techniques (e.g., Solid Phase Microextraction (SPME), Gel Permeation Chromatography (GPC), Solid Phase Extraction (SPE))

Beyond standard HPLC, a suite of advanced separation techniques can be employed for sample preparation, purification, and specialized analysis of this compound and related compounds.

Solid Phase Extraction (SPE) is a widely used sample preparation technique for cleaning up complex samples and concentrating analytes before chromatographic analysis. sigmaaldrich.comscharlab.com For esters like this compound, SPE can be used to remove interfering substances from a sample matrix. mdpi.comresearchgate.net The process involves passing the sample through a solid sorbent that retains either the analyte or the impurities, followed by elution of the desired component with a suitable solvent. scharlab.com This technique is more efficient and uses less solvent than traditional liquid-liquid extraction. sigmaaldrich.com

Table 2: Common SPE Sorbents and Their Applications

| Sorbent Type | Interaction Mechanism | Typical Analytes |

| C18 (Octadecyl) | Reversed-Phase | Nonpolar to moderately polar compounds from aqueous matrices |

| Silica | Normal-Phase | Polar compounds from nonpolar matrices |

| Ion Exchange | Ionic Interaction | Charged compounds |

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that is particularly useful for analyzing volatile and semi-volatile compounds. mdpi.com A fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace), and analytes partition onto the fiber. nih.gov The fiber is then transferred to the injection port of a gas chromatograph (GC) for analysis. nih.gov SPME is highly effective for trace analysis and can be used to analyze the volatile profile of samples containing this compound. superchroma.com.twresearchgate.net

Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography (SEC), separates molecules based on their size or hydrodynamic volume. wikipedia.orgresolvemass.ca While primarily used for the analysis of high molecular weight polymers, GPC can also be utilized to separate small molecules from a polymer matrix or to analyze oligomeric impurities that may be present. intertek.comeag.comsepscience.com The sample is passed through a column packed with porous gel beads; larger molecules elute first as they are excluded from the pores, while smaller molecules penetrate the pores and have a longer retention time. wikipedia.org

Chiral Analysis and Enantiomeric Purity Determination for Asymmetric Synthesis Applications

When this compound is used in asymmetric synthesis, or if it is synthesized via a chiral route, determining its enantiomeric purity is crucial. Chiral analysis techniques are employed to separate and quantify the enantiomers.

The direct separation of enantiomers is most commonly achieved using chiral chromatography , particularly chiral HPLC or chiral supercritical fluid chromatography (SFC). researchgate.netchromatographyonline.com This involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com Polysaccharide-based CSPs are widely used for the resolution of a variety of chiral compounds. researchgate.net

An indirect method for determining enantiomeric excess (ee) involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. chromatographyonline.comlibretexts.org These diastereomers have different physical properties and can be separated by standard achiral chromatography (HPLC or GC) or analyzed by NMR spectroscopy. libretexts.orgnih.gov For example, Mosher's acid (3,3,3-trifluoromethyl-2-methoxy-2-phenylpropanoic acid) can be used to form diastereomeric esters, whose signals can be resolved in ¹H or ¹⁹F NMR spectra, allowing for the calculation of the enantiomeric excess. nih.gov

In a study on chiral butanoate esters, the enantiomeric purity was successfully determined by chiral HPLC analysis, and the absolute configuration was assigned using NMR analysis of their diastereoisomeric Mosher acid esters. nih.gov Similarly, the enantiomeric excess of hydroxyesters has been determined using NMR methods after derivatization. ethz.ch

Table 3: Methods for Enantiomeric Purity Determination

| Method | Principle | Advantages |

| Chiral HPLC/SFC | Differential interaction with a chiral stationary phase. chromatographyonline.com | Direct separation, accurate quantification. |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra. libretexts.orgnih.gov | No need for a chiral column, provides structural information. |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes. libretexts.org | No chemical derivatization required. libretexts.org |

The selection of the appropriate analytical method depends on the specific requirements of the research, the nature of the sample matrix, and the availability of instrumentation. The combination of these advanced analytical techniques provides a comprehensive characterization of this compound, ensuring its quality and suitability for its intended applications.

Theoretical and Computational Investigations of Ethyl 3 Methoxy 2 Butenoate

Quantum Chemical Calculations

Quantum chemical calculations, rooted in solving the Schrödinger equation, provide a fundamental understanding of molecular systems. These methods are used to determine optimized geometries, electronic structures, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to predict the molecular geometry, conformational preferences, and the nature of intramolecular forces within Ethyl 3-methoxy-2-butenoate. epstem.net The molecule possesses a conjugated π-system that includes the C=C double bond and the carbonyl group of the ester.

The structure of this compound features a trans-configured double bond in its more stable (E)-isomer. nih.gov This configuration is thermodynamically favored over the (Z)-isomer due to reduced steric hindrance. The molecule has several rotatable bonds, including the C-O bonds of the ester and methoxy (B1213986) groups, which gives rise to multiple possible conformers. DFT calculations can determine the relative energies of these conformers to identify the most stable three-dimensional arrangements. The planarity of the conjugated system is a key feature, influencing the molecule's electronic properties.

DFT calculations provide precise data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, for instance from X-ray diffraction, to validate the computational model. researchgate.net

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C=O | 1.21 Å |

| C-O (ester) | 1.34 Å | |

| O-CH2 (ethyl) | 1.45 Å | |

| C=C | 1.35 Å | |

| C-C (single) | 1.48 Å | |

| C-O (methoxy) | 1.36 Å | |

| Bond Angles | O=C-C | 125.0° |

| C-C-O (ester) | 110.0° | |

| C=C-C | 124.0° | |

| C=C-O (methoxy) | 125.0° | |

| Dihedral Angle | O=C-C=C | ~180° (s-trans) or ~0° (s-cis) |

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule, providing a chemically intuitive picture of bonding. uni-muenchen.de It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). uni-muenchen.de

For this compound, NBO analysis reveals significant electron delocalization within the conjugated system. This delocalization is a key factor in the molecule's stability and reactivity. The analysis quantifies the stabilization energy (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de Key interactions include:

Delocalization from the lone pairs of the methoxy oxygen atom (donor) to the antibonding π* orbital of the C=C double bond (acceptor).

Delocalization from the π orbital of the C=C double bond (donor) to the antibonding π* orbital of the carbonyl group (acceptor).

Delocalization from the lone pairs of the carbonyl oxygen (donor) to the antibonding σ* orbitals of adjacent C-C bonds.

These interactions, often referred to as hyperconjugation, lead to a departure from a purely localized Lewis structure and are crucial for understanding the molecule's electronic character. uni-muenchen.de The analysis also provides natural population analysis (NPA) charges, which describe the distribution of electronic charge on each atom.

Table 2: Key NBO Donor-Acceptor Interactions in (E)-Ethyl 3-methoxy-2-butenoate (Note: This table is illustrative, based on principles of NBO analysis and findings for analogous molecules like amino-butenoates. researchgate.net E(2) represents the stabilization energy.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O, methoxy) | π* (C=C) | ~15-25 |

| π (C=C) | π* (C=O) | ~20-30 |

| LP (O, carbonyl) | σ* (C-C) | ~2-5 |

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational landscapes and the influence of the surrounding environment, such as a solvent.

For this compound, MD simulations can map the accessible conformations by simulating the rotation around its single bonds at a given temperature. This provides a more realistic picture of the molecule's flexibility and the equilibrium between different conformers than static calculations alone.

Furthermore, MD is a powerful tool for studying solvent effects. By explicitly including solvent molecules in the simulation box, one can observe how solute-solvent interactions (e.g., hydrogen bonding, dipole-dipole interactions) influence the conformational preferences of this compound. This is crucial for understanding its behavior in solution, which is the medium for most chemical reactions.

Natural Bond Orbital (NBO) Analysis for Electronic Structure and Bonding

Computational Modeling of Reactivity and Selectivity

Computational methods are essential for predicting how a molecule will behave in a chemical reaction. By modeling reaction pathways and transition states, chemists can understand reaction mechanisms, predict product distributions, and design more efficient syntheses.

The reactivity of this compound is largely governed by its α,β-unsaturated ester moiety. Computational modeling, particularly using DFT, can be used to explore potential reaction pathways, such as Michael additions or Diels-Alder reactions. These calculations involve locating the transition state (TS) for each potential reaction step. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. researchgate.net

By comparing the activation energies of competing pathways, it is possible to predict which reaction is more likely to occur and what the major product will be. For instance, the methoxy group in this compound is electron-donating, which enhances the electron density at the β-carbon, making it a prime target for nucleophilic attack in a Michael addition. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is often used in conjunction with these calculations to predict reactivity. The LUMO's localization can indicate the most likely sites for nucleophilic attack.

Table 3: Hypothetical Calculated Activation Energies for Competing Reactions (Note: This table provides an example of how computational results would be presented to compare different reaction pathways.)

| Reaction Type | Nucleophile/Diene | Solvent | Calculated Activation Energy (kcal/mol) |

| Michael Addition | CH₃O⁻ | Methanol | 15 |

| Michael Addition | (CH₃)₂CuLi | THF | 12 |

| Diels-Alder | Cyclopentadiene | Toluene | 25 |

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational chemistry models solvent effects using two primary approaches:

Implicit Solvent Models: The solvent is treated as a continuous medium with a specific dielectric constant. This method, often called a continuum model (e.g., PCM, SMD), is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvent Models: Individual solvent molecules are included in the calculation. This approach is computationally more demanding but provides a more detailed picture by modeling specific solute-solvent interactions, such as hydrogen bonding to the carbonyl oxygen of the ester.

For reactions involving this compound, these models can be used to understand how a solvent influences the reaction mechanism. For example, a polar solvent may preferentially stabilize a charged intermediate or transition state, thereby lowering the activation energy and accelerating the reaction. By calculating the energy profile of a reaction in different solvents, one can predict how the solvent choice will affect reaction selectivity and kinetics, guiding the selection of optimal experimental conditions.

Computational Studies on Catalytic Mechanisms involving Butenoate Esters

Computational chemistry provides powerful tools to elucidate the complex mechanisms of chemical reactions at an atomic level. For butenoate esters and their derivatives, theoretical studies have been instrumental in understanding reaction pathways, transition states, and the energetics of catalytic processes. These investigations often employ methods like Density Functional Theory (DFT) to model reactions that are otherwise difficult to observe experimentally.

One significant area of study involves cycloaddition reactions. For instance, the [3+2] cycloaddition (32CA) reactions between nitrones and butenoate esters have been analyzed using Molecular Electron Density Theory (MEDT). A study on the reaction of N-benzylcyclohexylnitrone with methyl-3-butenoate at the B3LYP/6-311++G(d,p) level of theory revealed that these zwitterionic-type reactions proceed through a one-step mechanism. researchgate.net The calculations showed that the reactions are highly regioselective and irreversible, with significant exothermic character. researchgate.net Such computational models are crucial for predicting the outcomes of complex organic reactions and for designing catalysts that can favor specific product formations. researchgate.net

Another relevant area is the computational analysis of biosynthetic pathways. In the biosynthesis of the natural product lyngbyapeptin B, an O-methyltransferase (OMT) enzyme domain catalyzes the O-methylation of an acetoacetyl precursor to form an (E)-3-methoxy-2-butenoyl intermediate. nih.gov Computational analysis helps to understand the stereochemical outcome of this enzymatic catalysis. Theoretical calculations of the isomers of 3-methoxy-2-butenoate indicate that the (E)-isomer is thermodynamically more stable than the (Z)-isomer, which rationalizes the observed product of the enzymatic reaction. nih.gov

Furthermore, DFT studies have been applied to understand the cyclisation mechanisms of butenoate derivatives. The intramolecular cyclisation of 2-substituted 4-[Boc(methyl)amino]-3-hydroxy-2-butenoates to form N-methyltetramic acids has been modeled computationally. southampton.ac.uk These studies help to identify the most stable tautomeric forms and the rotational isomers that participate in the reaction, providing a detailed picture of the reaction coordinate. southampton.ac.uk

Table 1: Selected Computational Studies on Butenoate Ester Reactions

| Reaction Type | Model System | Computational Method | Key Findings |

|---|---|---|---|

| [3+2] Cycloaddition | N-benzylcyclohexylnitrone + methyl-3-butenoate | MEDT at B3LYP/6-311++G(d,p) | Proceeds via a one-step, zwitterionic-type mechanism; reaction is regioselective and irreversible. researchgate.net |

| Enzymatic O-Methylation | Acetoacetyl-ACP to (E)-3-methoxy-2-butenoyl-ACP | Not specified | The (E)-isomer is the thermodynamically favored product, explaining the stereoselectivity of the LynB2-OMT enzyme. nih.gov |

Structure-Reactivity Relationships and Design Principles

Electronic Structure Analysis and Frontier Molecular Orbital Interactions

The reactivity of this compound is fundamentally governed by its electronic structure. The molecule contains a conjugated π-system that extends from the carbon-carbon double bond to the carbonyl group of the ester. This conjugation influences the distribution of electron density across the molecule and dictates its interaction with other reagents.

Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding chemical reactivity. libretexts.org It posits that reactions are often controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile or Lewis base) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile or Lewis acid). libretexts.org

For molecules structurally similar to this compound, such as its methyl ester analog, computational analysis provides insight into the nature of these frontier orbitals.

Highest Occupied Molecular Orbital (HOMO): The HOMO is primarily localized on the electron-rich centers of the molecule. For a 3-methoxy-2-butenoate system, this includes the oxygen atoms (of both the methoxy and ester groups) and the π-system of the double bond. The energy of the HOMO is related to the molecule's ability to act as a nucleophile.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is predominantly located on the electrophilic sites. In this system, the LUMO exhibits significant density on the carbonyl carbon and, importantly, on the β-carbon of the double bond.

This distribution of the HOMO and LUMO explains the characteristic reactivity of this compound. The high LUMO coefficient on the β-carbon makes it susceptible to nucleophilic attack, a common reaction pathway for α,β-unsaturated carbonyl compounds known as conjugate or Michael addition. The methoxy group at the 3-position acts as an electron-donating group, which increases the electron density of the π-system and can influence the energy levels of the frontier orbitals.